2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H11Cl2NO3S and a molecular weight of 284.16 g/mol . This compound is known for its unique chemical structure, which includes two chlorine atoms, a methoxyethyl group, and a dimethylbenzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation or reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their activity and function. Detailed pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(2-ethylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Properties
Molecular Formula |
C11H15Cl2NO3S |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-methoxyethyl)-3,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-7-6-9(12)8(2)11(10(7)13)18(15,16)14-4-5-17-3/h6,14H,4-5H2,1-3H3 |
InChI Key |
NHVJMTTWIJDZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)S(=O)(=O)NCCOC)C)Cl |
Origin of Product |
United States |
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